molecular formula C14H13N3 B183732 N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine CAS No. 5805-59-4

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine

Cat. No. B183732
CAS RN: 5805-59-4
M. Wt: 223.27 g/mol
InChI Key: RICPDSJTBAXDLV-UHFFFAOYSA-N
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Description

“N-(1H-Benzimidazol-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C15H13N3O . It’s a benzimidazole derivative, which is a class of compounds known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques and computational methods . The optimized geometrical structure, electronic, and vibrational features can be analyzed using quantum computational methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(1H-Benzimidazol-2-ylmethyl)benzamide”, include a density of 1.3±0.1 g/cm3, boiling point of 592.4±33.0 °C at 760 mmHg, and a flash point of 312.1±25.4 °C .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research may involve the design of new benzimidazole derivatives with improved safety and efficacy for treating various diseases .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICPDSJTBAXDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316558
Record name N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine

CAS RN

5805-59-4
Record name N-(1H-Benzimidazol-2-ylmethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5805-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 304579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC304579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304579
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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